molecular formula C10H10O3 B14356802 1-Hydroxy-2,3-dihydro-1H-inden-2-yl formate CAS No. 90843-61-1

1-Hydroxy-2,3-dihydro-1H-inden-2-yl formate

Cat. No.: B14356802
CAS No.: 90843-61-1
M. Wt: 178.18 g/mol
InChI Key: CNCHXYUPVUDVBA-UHFFFAOYSA-N
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Description

1-Hydroxy-2,3-dihydro-1H-inden-2-yl formate is a chemical compound belonging to the class of organic compounds known as indenes. Indenes are bicyclic compounds consisting of a benzene ring fused to a cyclopentene ring. This particular compound is characterized by the presence of a hydroxy group and a formate ester group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-2,3-dihydro-1H-inden-2-yl formate typically involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, followed by reduction to alcohol and dehydration to give nitromethylindene. This intermediate is then hydrogenated over palladium on carbon (Pd/C) to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-2,3-dihydro-1H-inden-2-yl formate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The formate ester can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products:

    Oxidation: The major product is the corresponding ketone or aldehyde.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products are the substituted derivatives of the original compound.

Scientific Research Applications

1-Hydroxy-2,3-dihydro-1H-inden-2-yl formate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Hydroxy-2,3-dihydro-1H-inden-2-yl formate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The formate ester group can undergo hydrolysis, releasing formic acid, which can participate in various biochemical reactions. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 1-Hydroxy-2,3-dihydro-1H-inden-2-yl formate is unique due to the presence of both a hydroxy group and a formate ester group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various chemical and biological applications.

Properties

CAS No.

90843-61-1

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

(1-hydroxy-2,3-dihydro-1H-inden-2-yl) formate

InChI

InChI=1S/C10H10O3/c11-6-13-9-5-7-3-1-2-4-8(7)10(9)12/h1-4,6,9-10,12H,5H2

InChI Key

CNCHXYUPVUDVBA-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C2=CC=CC=C21)O)OC=O

Origin of Product

United States

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